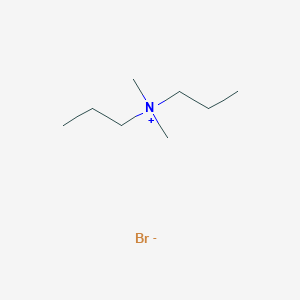
N,N-Dimethyl-N-propylpropan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N-propylpropan-1-aminium bromide is a quaternary ammonium compound. These compounds are known for their wide range of applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of a central nitrogen atom bonded to three alkyl groups and a bromide ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-N-propylpropan-1-aminium bromide can be synthesized through a one-pot synthesis route followed by anion exchange using resin . The process involves the reaction of 1-bromopropane with dimethylformamide in the presence of potassium carbonate. The mixture is stirred at 70°C for 72 hours, then cooled and filtered. The filtrate is evaporated, and the product is washed with diethyl ether, recrystallized from dichloromethane, and dried in vacuo .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N-propylpropan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions through anion exchange processes.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include potassium carbonate, dimethylformamide, and various solvents such as dichloromethane and diethyl ether .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, anion exchange reactions can yield different quaternary ammonium salts.
Scientific Research Applications
N,N-Dimethyl-N-propylpropan-1-aminium bromide has several scientific research applications, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions and ion transport mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N-propylpropan-1-aminium bromide involves its interaction with cell membranes and ion channels. The compound can disrupt membrane integrity and alter ion transport, leading to various biological effects. The molecular targets and pathways involved in these processes are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-N-propylpropan-1-aminium chloride
- N,N-Dimethyl-N-propylpropan-1-aminium iodide
Uniqueness
N,N-Dimethyl-N-propylpropan-1-aminium bromide is unique due to its specific bromide ion, which imparts distinct chemical and physical properties compared to its chloride and iodide analogues. These differences can influence the compound’s reactivity, solubility, and applications in various fields .
Properties
CAS No. |
52509-52-1 |
|---|---|
Molecular Formula |
C8H20BrN |
Molecular Weight |
210.16 g/mol |
IUPAC Name |
dimethyl(dipropyl)azanium;bromide |
InChI |
InChI=1S/C8H20N.BrH/c1-5-7-9(3,4)8-6-2;/h5-8H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
KHBDINVATPZDSQ-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+](C)(C)CCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B14650062.png)
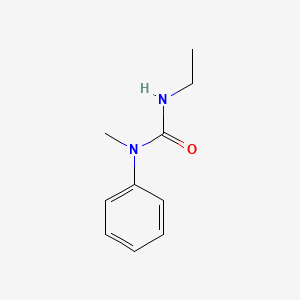
![1-[(1-Benzoyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one](/img/structure/B14650081.png)
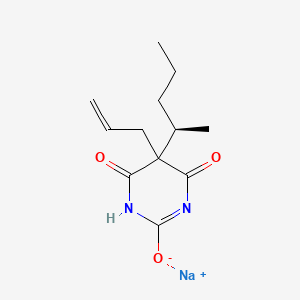
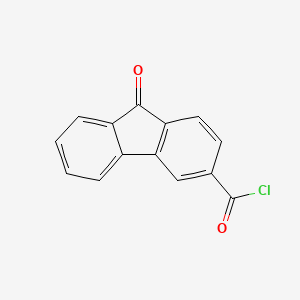
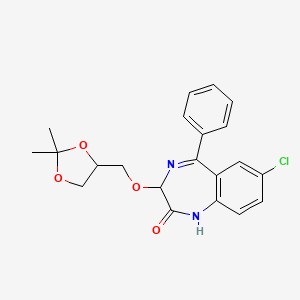
![Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester](/img/structure/B14650094.png)
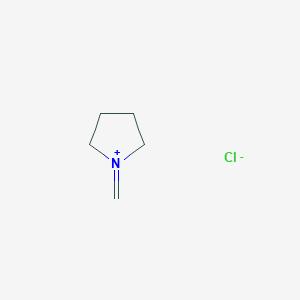
![6-[(4-Butylanilino)methylidene]-3-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B14650101.png)
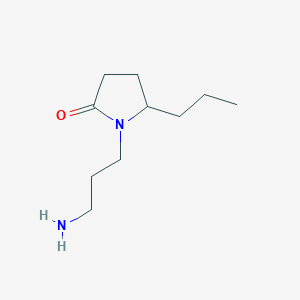
![4-Octylphenyl 2-chloro-4-[(4-dodecylbenzoyl)oxy]benzoate](/img/structure/B14650121.png)
![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B14650135.png)
![6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14650143.png)
![1,1'-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14650149.png)
